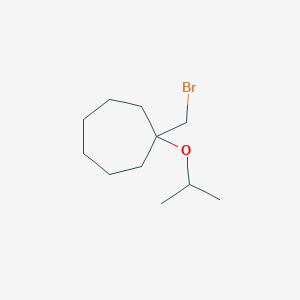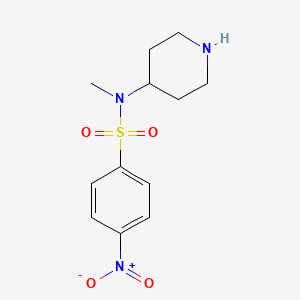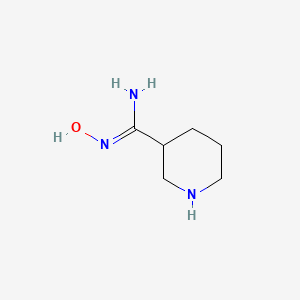
N'-hydroxypiperidine-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxypiperidine-3-carboximidamide is a chemical compound with the molecular formula C6H13N3O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxypiperidine-3-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine. One common method includes the reaction of piperidine-3-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at an elevated temperature to yield N’-hydroxypiperidine-3-carboximidamide.
Industrial Production Methods
Industrial production of N’-hydroxypiperidine-3-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxypiperidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrone derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitrones or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N’-hydroxypiperidine-3-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N’-hydroxypiperidine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N’-hydroxypyridine-3-carboximidamide: A similar compound with a pyridine ring instead of a piperidine ring.
N-hydroxypiperidine: A hydroxylated derivative of piperidine.
Uniqueness
N’-hydroxypiperidine-3-carboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H13N3O |
|---|---|
Peso molecular |
143.19 g/mol |
Nombre IUPAC |
N'-hydroxypiperidine-3-carboximidamide |
InChI |
InChI=1S/C6H13N3O/c7-6(9-10)5-2-1-3-8-4-5/h5,8,10H,1-4H2,(H2,7,9) |
Clave InChI |
ZMLDEBZJUPFBIF-UHFFFAOYSA-N |
SMILES isomérico |
C1CC(CNC1)/C(=N/O)/N |
SMILES canónico |
C1CC(CNC1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)

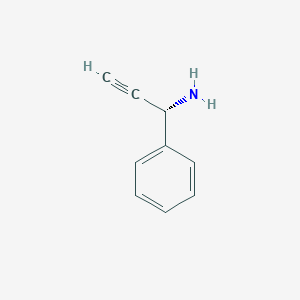
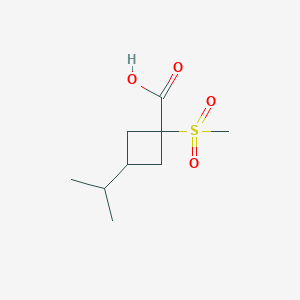

![1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13077496.png)
![1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13077498.png)
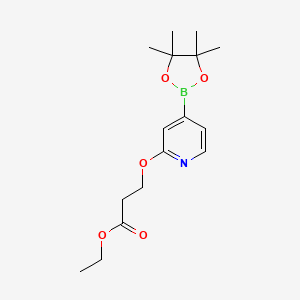

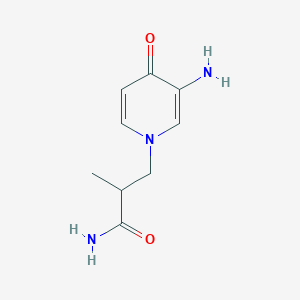
![tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13077519.png)
![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)
